molecular formula C12H11N3O6 B1461962 4-(2-hydroxyethyl)-1-(4-nitrophenyl)-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylic acid CAS No. 1204296-97-8

4-(2-hydroxyethyl)-1-(4-nitrophenyl)-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylic acid

Cat. No. B1461962
CAS RN: 1204296-97-8
M. Wt: 293.23 g/mol
InChI Key: UQRZPBDHCBJTBQ-UHFFFAOYSA-N
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Description

4-(2-hydroxyethyl)-1-(4-nitrophenyl)-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylic acid is a useful research compound. Its molecular formula is C12H11N3O6 and its molecular weight is 293.23 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Reactions

Research has explored the synthesis and reactions of pyrazole carboxylic acid derivatives, including efforts to understand their chemical behavior and potential for creating new compounds. For instance, studies have detailed the synthesis of novel derivatives through reactions with hydrazines, hydrazones, and various alcohols or N-nucleophiles. These efforts underscore the versatility of pyrazole carboxylic acids in synthesizing a wide range of chemical entities with potential applications in material science, pharmaceuticals, and organic chemistry (Şener et al., 2002).

Medium and Structural Effects

Investigations into the ionization constants of some pyrazole carboxylic acid derivatives in various solvent conditions have provided insights into how structure and solvent influence their acidity. This research is crucial for understanding the chemical properties of these compounds and their behavior in different environments, which is essential for their application in chemistry and potentially in biological systems (Alkan et al., 2009).

Reaction with Diamines and Diols

Further research has focused on reacting pyrazole-3-carboxylic acids with diamines and diols to synthesize new derivatives. These studies highlight the compound's utility in forming diverse chemical structures, expanding the scope of its applications in synthesizing new materials or bioactive molecules (Kasımoğulları et al., 2012).

Development of Heterocyclic Dyes

One application of interest is the use of pyrazole-3-carboxylic acid derivatives in the synthesis of heterocyclic dyes. These studies demonstrate how modifications to the pyrazole structure can affect the optical properties of the resulting dyes, potentially offering new avenues for the development of materials with specific light-absorption or emitting properties (Tao et al., 2019).

Analytical Chemistry Applications

Additionally, pyrazole carboxylic acid derivatives have been used in analytical chemistry, such as in the determination of aromatic amines in color additives by diazotization and coupling reactions followed by HPLC analysis. This highlights their role in developing analytical methodologies for detecting compounds of interest in various samples (Bailey & Bailey, 1985).

properties

IUPAC Name

4-(2-hydroxyethyl)-2-(4-nitrophenyl)-3-oxo-1H-pyrazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O6/c16-6-5-9-10(12(18)19)13-14(11(9)17)7-1-3-8(4-2-7)15(20)21/h1-4,13,16H,5-6H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQRZPBDHCBJTBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C(=O)C(=C(N2)C(=O)O)CCO)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(2-hydroxyethyl)-1-(4-nitrophenyl)-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
4-(2-hydroxyethyl)-1-(4-nitrophenyl)-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylic acid
Reactant of Route 3
4-(2-hydroxyethyl)-1-(4-nitrophenyl)-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylic acid
Reactant of Route 4
4-(2-hydroxyethyl)-1-(4-nitrophenyl)-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylic acid
Reactant of Route 5
4-(2-hydroxyethyl)-1-(4-nitrophenyl)-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylic acid
Reactant of Route 6
4-(2-hydroxyethyl)-1-(4-nitrophenyl)-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylic acid

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